N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
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Overview
Description
N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine derivatives. The allylsulfanyl group is introduced via nucleophilic substitution reactions, and the final product is obtained by coupling with tetrazole derivatives under specific reaction conditions .
Chemical Reactions Analysis
N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Mechanism of Action
The mechanism of action of N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The allylsulfanyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The tetrazole moiety contributes to the compound’s stability and binding affinity to target molecules.
Comparison with Similar Compounds
N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE can be compared with other thiadiazole derivatives, such as:
N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the tetrazole moiety and has different biological activities.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: This compound has a fluorobenzyl group instead of an allylsulfanyl group, leading to different pharmacological properties.
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound contains a chlorobenzyl group, which affects its antimicrobial activity.
Properties
Molecular Formula |
C9H11N7OS2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H11N7OS2/c1-2-5-18-9-13-12-8(19-9)11-7(17)3-4-16-6-10-14-15-16/h2,6H,1,3-5H2,(H,11,12,17) |
InChI Key |
CFAPGBUFKCPUCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
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